molecular formula C9H6FNO3S B15067355 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid

7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B15067355
M. Wt: 227.21 g/mol
InChI Key: DXAQJWYEZDYQCS-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid ( 936923-47-6) is a fluorinated and methoxylated benzo[d]isothiazole derivative of significant interest in medicinal and agrochemical research . This compound features a carboxylic acid functional group, making it a versatile building block for the synthesis of more complex molecules, such as through amide coupling or esterification reactions. The benzo[d]isothiazole core and its oxidized derivatives are recognized for their promising biological properties, which include antifungal and psychotropic activities . As part of this important class of heterocyclic compounds, it serves as a key intermediate for researchers developing new active substances . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C9H6FNO3S

Molecular Weight

227.21 g/mol

IUPAC Name

7-fluoro-6-methoxy-1,2-benzothiazole-3-carboxylic acid

InChI

InChI=1S/C9H6FNO3S/c1-14-5-3-2-4-7(9(12)13)11-15-8(4)6(5)10/h2-3H,1H3,(H,12,13)

InChI Key

DXAQJWYEZDYQCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NS2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid is a synthetic organic compound featuring a benzo[d]isothiazole core, a fluoro substituent at the 7-position, and a methoxypyrrolidine moiety at the 6-position. It has received attention for its potential biological activities and applications in medicinal chemistry.

Chemical Reactions
The chemical reactivity of 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid can be explored through reactions typical of benzo[d]isothiazole derivatives.

Pharmaceutical Applications
The compound's applications are primarily in the pharmaceutical field. Research indicates that compounds related to benzo[d]isothiazoles exhibit various biological activities. Interaction studies involving 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid focus on its binding affinities and mechanisms of action against specific biological targets. These studies often utilize specific biological targets.

Several compounds share structural similarities with 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid.

Compound NameStructural FeaturesUnique Aspects
7-Bromo-benzo[d]isothiazole-3-carboxylic acidBromine substituent instead of fluorineDifferent halogen properties affecting reactivity
7-Methoxybenzo[d]isothiazole-3-carboxylic acidMethoxy group at the 7-positionPotentially different solubility and bioactivity
5-Fluoro-2-(pyrrolidin-1-yl)thiazoleContains a thiazole instead of isothiazoleVariance in biological activity profiles

The uniqueness of 7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid lies in its specific combination of functional groups and structural features that may confer distinct pharmacological properties compared to these similar compounds.

Other research findings related to similar compounds:

  • A series of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) have demonstrated improved growth inhibition on tested cancer cells in vitro .
  • Some acetamide-linked benzothiazole derivatives have shown moderate to good anti-tubercular activity against M. tuberculosis H .
  • Benzothiazoles can act as inhibitors of several enzymes and help in atherosclerosis, insomnia, and epilepsy .

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid with structurally related benzoisothiazole and heterocyclic derivatives, emphasizing substituent effects and calculated properties:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Estimated logP<sup>a</sup> Key Differences vs. Target Compound
This compound Not reported C₉H₆FNO₃S F (7), OCH₃ (6), COOH (3) 227.21 (calculated) ~2.5 Reference compound
5-Methoxybenzo[d]isothiazole-3-carboxylic acid 677304-76-6 C₉H₇NO₃S OCH₃ (5), COOH (3) 209.22 ~2.1 Methoxy at C5 instead of C6; lacks fluorine
7-Methoxybenzo[d]isothiazole-3-carboxylic acid 677304-80-2 C₉H₇NO₃S OCH₃ (7), COOH (3) 209.22 ~2.3 Methoxy at C7 instead of C6; lacks fluorine
7-Bromobenzo[d]isothiazole-3-carboxylic acid 1206606-42-9 C₈H₄BrNO₂S Br (7), COOH (3) 258.09 ~2.9 Bromine at C7 (larger, more lipophilic than F)
7-Fluoroisoquinoline-6-carboxylic acid 2361826-90-4 C₁₀H₆FNO₂ F (7), COOH (6) 207.16 ~1.8 Isoquinoline core vs. benzoisothiazole

<sup>a</sup>logP values estimated via XLogP3 (for bromo analog ) and extrapolated for others.

Key Observations:

Substituent Position and Electronic Effects: The 5-methoxy analog (CAS 677304-76-6) lacks fluorine and has a methoxy group at C5, which may reduce steric hindrance near the carboxylic acid compared to the target compound’s C6-OCH₃ .

Core Structure Variations: 7-Fluoroisoquinoline-6-carboxylic acid (CAS 2361826-90-4) replaces the benzoisothiazole sulfur with a nitrogen atom in the isoquinoline core, altering hydrogen-bonding capacity and electronic distribution .

Synthetic Routes :

  • Suzuki-Miyaura coupling (e.g., using fluorophenylboronic acids) is a plausible method for introducing substituents, as demonstrated for carbazole derivatives in .

Biological Implications :

  • Fluorine’s electronegativity may enhance the carboxylic acid’s acidity and improve bioavailability compared to methoxy or bromo analogs.

Research Findings and Gaps

  • Data Limitations: No direct experimental data (e.g., NMR, HPLC, bioactivity) were found for the target compound. Predictions rely on analogs like 7-methoxybenzo[d]isothiazole-3-carboxylic acid (CAS 677304-80-2) .
  • Therapeutic Potential: Benzoisothiazoles with electron-withdrawing groups (e.g., F, Br) are often investigated as kinase inhibitors or antimicrobial agents, suggesting similar avenues for the target compound .

Biological Activity

7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid (CAS No. 936923-47-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C₉H₆FNO₃S
  • Molecular Weight : 227.21 g/mol
  • Structure : The compound features a benzo[d]isothiazole core with a fluorine atom and a methoxy group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and survival. It has been shown to inhibit specific signaling pathways that are crucial for tumor growth.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d]isothiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 7-Fluoro-6-methoxybenzo[d]isothiazole have shown IC₅₀ values ranging from 0.4 to 2.2 μM against prostate and melanoma cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC₅₀ (μM)
7-Fluoro-6-methoxybenzo[d]isothiazoleProstate Cancer0.7 - 1.0
Melanoma1.8 - 2.6
SMART Compound (ATCAA-1 Derivative)Prostate Cancer0.4 - 2.2
Melanoma1.6 - 3.9

Antimicrobial Activity

In addition to its anticancer properties, compounds within the benzo[d]isothiazole class have been investigated for their antimicrobial effects, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that modifications to the isothiazole structure can enhance antibacterial potency, with some derivatives achieving over 90% inhibition at specific concentrations .

Case Study: Antimicrobial Efficacy

A study focusing on oxadiazole and thiadiazole derivatives highlighted that certain structural modifications can lead to significant increases in antimicrobial activity against Mtb strains. Although specific data on the compound was not available, the trends suggest that similar modifications could enhance the efficacy of this compound against bacterial pathogens .

Structure-Activity Relationship (SAR)

The efficacy of benzo[d]isothiazole derivatives is often linked to their structural characteristics:

  • Fluorine Substitution : The presence of fluorine has been associated with increased lipophilicity, enhancing cellular uptake.
  • Methoxy Group : This substitution can improve solubility and bioavailability, contributing to the overall potency of the compound.

Q & A

Q. What are the standard synthetic routes for 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization of substituted benzene precursors, fluorination, and carboxylation. For example:

  • Fluorination : Use electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.
  • Cyclization : Employ catalytic Pd or Cu to form the benzo[d]isothiazole core.
  • Intermediate Characterization : Key intermediates (e.g., fluorinated methoxy precursors) are analyzed via:
    • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
    • NMR : ¹H/¹³C NMR for regiochemical confirmation (e.g., methoxy protons at δ 3.8–4.0 ppm).
    • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ via ESI-MS).
      Reference: Similar purification and characterization workflows are detailed for benzotriazole derivatives in .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: A combination of orthogonal techniques ensures structural fidelity:

Technique Key Parameters
NMR ¹⁹F NMR to confirm fluorine position (e.g., δ -110 to -120 ppm for aromatic F).
HPLC-MS Purity assessment (>95%) and molecular weight confirmation.
X-ray Crystallography Definitive confirmation of crystal packing and stereoelectronic effects.
Reference: highlights IR and NMR for benzotriazole analogs , while lists fluorinated benzoic acid derivatives analyzed via similar methods .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Storage : Protect from light and moisture in amber glass vials at -20°C.
  • Degradation Risks : Hydrolysis of the carboxylic acid group under basic conditions; monitor via periodic HPLC.
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation.
    Reference: Safety protocols for structurally related benzo[d]isoxazoles are outlined in and .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of fluorination in the benzo[d]isothiazole scaffold?

Methodological Answer: Regioselectivity challenges arise due to competing electrophilic attack sites. Strategies include:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer fluorine placement.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile reactivity.
  • Computational Modeling : DFT calculations predict transition-state energies for fluorination pathways.
    Reference: emphasizes mechanistic insight and literature-driven experimental design .

Q. How to address discrepancies in spectral data (e.g., NMR chemical shifts) during structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. 60°C.
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to clarify ambiguous signals.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., lists fluorinated benzoic acids with documented shifts) .

Q. What computational methods are suitable for predicting the reactivity of the carboxylic acid moiety in this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nucleophilicity of the COOH group.
  • pKa Prediction : Use software (e.g., ACD/Labs) to estimate acidity, critical for salt formation or catalysis.
  • MD Simulations : Study solvation effects in aqueous vs. organic media.
    Reference: discusses computational-experimental validation for photochromic compounds .

Q. How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).
  • Metabolite Screening : Use LC-MS/MS to identify degradation products interfering with assays.
  • Control Experiments : Include structurally similar inactive analogs (e.g., non-fluorinated derivatives) to isolate fluorine-specific effects.
    Reference: underscores the importance of controlled environmental interfaces in reactivity studies .

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